![molecular formula C14H14FN3O B4284321 N-(3-fluoro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea](/img/structure/B4284321.png)
N-(3-fluoro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
Overview
Description
N-(3-fluoro-4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, commonly known as FMMPU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMPU belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties. In
Mechanism of Action
The exact mechanism of action of FMMPU is not fully understood. However, studies have suggested that FMMPU exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, FMMPU has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR) in cancer cells, leading to cell cycle arrest and apoptosis. In diabetes research, FMMPU has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
FMMPU has been shown to have various biochemical and physiological effects depending on the disease model and the dose used. In cancer research, FMMPU has been found to induce cell cycle arrest, apoptosis, and autophagy in tumor cells. In diabetes research, FMMPU has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In Alzheimer's disease research, FMMPU has been shown to reduce beta-amyloid levels and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
FMMPU has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-characterized in various disease models. However, there are also some limitations to using FMMPU in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability and efficacy. Additionally, the optimal dose and treatment regimen for FMMPU may vary depending on the disease model and the experimental conditions.
Future Directions
FMMPU has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Some future directions for FMMPU research include:
1. Clinical trials to evaluate the safety and efficacy of FMMPU in cancer, diabetes, and Alzheimer's disease patients.
2. Studies to optimize the formulation and delivery of FMMPU to improve its bioavailability and efficacy.
3. Investigations into the molecular targets and signaling pathways involved in FMMPU's pharmacological effects.
4. Studies to identify potential drug interactions and side effects of FMMPU in combination with other drugs.
5. Development of FMMPU analogs with improved pharmacological properties and reduced toxicity.
In conclusion, FMMPU is a synthetic compound with potential therapeutic applications in cancer, diabetes, and Alzheimer's disease. Its mechanism of action is well-characterized, and it has been extensively studied for its pharmacological properties. Further research is needed to determine its potential as a therapeutic agent in humans and to identify its optimal dose and treatment regimen.
Scientific Research Applications
FMMPU has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, FMMPU has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, FMMPU has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMMPU has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-5-6-16-13(7-9)18-14(19)17-11-4-3-10(2)12(15)8-11/h3-8H,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIZZJIROVYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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